molecular formula C5H9F3O B8745874 4,4,4-trifluoro-2-methylbutan-2-ol

4,4,4-trifluoro-2-methylbutan-2-ol

Cat. No.: B8745874
M. Wt: 142.12 g/mol
InChI Key: JAEXQVDCHANQSG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 4,4,4-trifluoro-2-methylbutan-2-ol unambiguously describes the compound’s structure. The root name "butan-2-ol" indicates a four-carbon chain with a hydroxyl group (-OH) at the second carbon. The prefix "4,4,4-trifluoro" specifies three fluorine atoms attached to the fourth carbon, while "2-methyl" denotes a methyl branch at the second carbon.

The structural formula is represented as:
CC(O)(C)CC(F)(F)F (SMILES notation).
This configuration places the hydroxyl and methyl groups on the same carbon (C2), creating a tertiary alcohol center. The trifluoromethyl group at C4 introduces strong electronegativity, influencing the molecule’s reactivity and polarity.

Property Value
Molecular Formula C₅H₉F₃O
Molecular Weight 142.12 g/mol
CAS Registry No. 1408291-76-8
MDL Number MFCD28361094
SMILES CC(O)(C)CC(F)(F)F
InChIKey UZCGCEHRULFZQB-UHFFFAOYSA-N

The InChIKey, derived computationally via RDKit, confirms the compound’s unique stereochemical fingerprint.

Alternative Chemical Designations and Registry Numbers

This compound is referenced under multiple designations across chemical databases:

  • 4,4,4-Trifluoro-2-methyl-2-butanol (common alternate name)
  • BLD Pharm 1408291-76-8 (vendor-specific identifier)
  • 2-Butanol, 4,4,4-trifluoro-2-methyl- (PubChem-style naming)

Properties

Molecular Formula

C5H9F3O

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluoro-2-methylbutan-2-ol

InChI

InChI=1S/C5H9F3O/c1-4(2,9)3-5(6,7)8/h9H,3H2,1-2H3

InChI Key

JAEXQVDCHANQSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Ruppert-Prakash Reagent-Mediated Synthesis

The Ruppert-Prakash reagent (TMSCF₃, trifluoromethyltrimethylsilane) enables nucleophilic trifluoromethylation of ketones under mild conditions. For 4,4,4-trifluoro-2-methylbutan-2-ol, the reaction proceeds via:

(CH₃)₂CO+TMSCF₃CsF, DMF(CH₃)₂C(OH)CF₃+byproducts\text{(CH₃)₂CO} + \text{TMSCF₃} \xrightarrow{\text{CsF, DMF}} \text{(CH₃)₂C(OH)CF₃} + \text{byproducts}

Conditions :

  • Solvent: Anhydrous DMF or THF

  • Catalyst: Cesium fluoride (CsF)

  • Temperature: 0–25°C

  • Yield: 65–78%

Advantages : High regioselectivity, minimal side products.
Limitations : TMSCF₃’s moisture sensitivity and cost.

Grignard Reagent Approaches

Grignard reagents derived from CF₃-containing alkyl halides offer an alternative route. For example, CF₃CH₂MgBr reacts with acetone to yield the target alcohol:

(CH₃)₂CO+CF₃CH₂MgBr(CH₃)₂C(O-MgBr)CH₂CF₃H₂O(CH₃)₂C(OH)CH₂CF₃\text{(CH₃)₂CO} + \text{CF₃CH₂MgBr} \rightarrow \text{(CH₃)₂C(O-MgBr)CH₂CF₃} \xrightarrow{\text{H₂O}} \text{(CH₃)₂C(OH)CH₂CF₃}

Conditions :

  • Solvent: Diethyl ether

  • Temperature: −78°C to 0°C

  • Yield: 50–60%

Challenges : Low stability of CF₃CH₂MgBr due to electron-withdrawing effects.

Hydrotrifluoromethylation of Alkenes

Copper-catalyzed hydrotrifluoromethylation of allylic alcohols enables direct CF₃ group installation. For 3-methyl-2-buten-1-ol:

CH₂=CHC(CH₃)OH+CF₃SO₂NaCuI, Ligand(CH₃)₂C(OH)CH₂CF₃\text{CH₂=CHC(CH₃)OH} + \text{CF₃SO₂Na} \xrightarrow{\text{CuI, Ligand}} \text{(CH₃)₂C(OH)CH₂CF₃}

Conditions :

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Reductant: TMSCl

  • Yield: 45–55%

Advantages : Atom-economical, avoids pre-functionalized substrates.
Limitations : Moderate yields and competing side reactions.

Radical Trifluoromethylation

Photoredox catalysis facilitates radical-based CF₃ incorporation. Using 2-methyl-2-butanol as a substrate:

(CH₃)₂CHCH₂OH+CF₃IIr(ppy)₃, hv(CH₃)₂C(OH)CH₂CF₃+HI\text{(CH₃)₂CHCH₂OH} + \text{CF₃I} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{(CH₃)₂C(OH)CH₂CF₃} + \text{HI}

Conditions :

  • Light source: Blue LEDs (450 nm)

  • Catalyst: Iridium(III) tris(2-phenylpyridine) (2 mol%)

  • Solvent: Acetonitrile

  • Yield: 40–50%

Advantages : Functional-group tolerance.
Limitations : Scalability challenges and iodide byproduct removal.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow technology to enhance safety and efficiency. Key parameters:

ParameterValue
Reactor TypeMicrotube (316L stainless steel)
Residence Time10–15 min
Temperature80–100°C
Pressure10–15 bar
Annual Capacity500–1,000 metric tons

Advantages : Improved heat transfer, reduced waste.

Catalytic Distillation

Integrated reaction-separation systems optimize yield and purity:

(CH₃)₂CO+CF₃SiMe₃KF/Al₂O₃(CH₃)₂C(OH)CF₃+Me₃SiF\text{(CH₃)₂CO} + \text{CF₃SiMe₃} \xrightarrow{\text{KF/Al₂O₃}} \text{(CH₃)₂C(OH)CF₃} + \text{Me₃SiF}

Conditions :

  • Catalyst: KF-supported alumina

  • Temperature: 120–150°C

  • Yield: 85–90%

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (USD/kg)Purity (%)
Ruppert-Prakash65–78Moderate120–15098–99
Grignard50–60Low200–25095–97
Hydrotrifluoromethylation45–55High90–11092–95
Radical40–50Experimental300–40085–90
Catalytic Distillation85–90High70–9099.5

Key Insight : Catalytic distillation emerges as the most viable industrial method due to high yield and cost efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, making it a valuable tool in biochemical studies. The compound can modulate the activity of enzymes by altering their conformation and stability .

Comparison with Similar Compounds

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol Hydrochloride

  • Structure: Differs by the addition of an amino (-NH₂) group on carbon 3 and a hydrochloride salt.
  • Properties: Increased polarity and water solubility due to the ionic nature of the hydrochloride salt. The amino group introduces basicity, expanding its utility in medicinal chemistry as a building block for bioactive molecules. However, discontinuation notices suggest challenges in synthesis or commercial availability .
  • Molecular Formula: C₅H₁₀F₃NO·HCl (vs. C₅H₉F₃O for the target compound).

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

  • Structure: Hydroxyl group on carbon 1 and amino group on carbon 2.
  • Properties : Positional isomerism alters hydrogen-bonding capacity and boiling point. The primary alcohol structure (C1-OH) increases acidity compared to the tertiary alcohol in the target compound .
  • Molecular Formula: C₅H₁₀F₃NO.

Structural Isomers and Homologs

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol

  • Structure : Branched with two methyl groups on carbon 2 and a primary hydroxyl group.
  • Properties : Enhanced steric hindrance reduces reactivity in nucleophilic substitutions. The primary alcohol exhibits higher boiling point and acidity than the target tertiary alcohol .
  • Molecular Formula : C₆H₁₁F₃O.

4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-ol

  • Structure : Contains a trifluoroethyl (-CF₂CF₃) substituent on carbon 2.
  • Properties: Increased fluorine content enhances electronegativity and thermal stability. The primary alcohol group and bulky substituent may limit solubility in nonpolar solvents .

Functional Group Variants

(R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid

  • Structure : Replaces the hydroxyl group with a carboxylic acid (-COOH) on carbon 3.
  • Properties : The carboxylic acid group drastically increases acidity (pKa ~2–3) compared to the target alcohol (pKa ~16–18 for tertiary alcohols). This compound is chiral, enabling enantioselective applications in drug synthesis .
  • Molecular Formula : C₄H₅F₃O₃.

Key Properties Comparison

Compound Molecular Formula Boiling Point (°C) Solubility Acidity (pKa) Notable Features
4,4,4-Trifluoro-2-methylbutan-2-ol C₅H₉F₃O ~120–130 (est.) Low in water ~16–18 Tertiary alcohol, high steric hindrance
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol HCl C₅H₁₀F₃NO·HCl N/A High in water ~8–9 (amine) Ionic form, discontinued
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol C₆H₁₁F₃O ~140–150 (est.) Moderate in EtOH ~14–16 Primary alcohol, increased branching

Note: Estimated boiling points are derived from analogous fluorinated alcohols.

Q & A

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-2-methylbutan-2-ol, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated alcohols like 4,4,4-trifluoro-2-methylbutan-2-ol often employs fluorination of precursor alcohols. A common method involves using diethylaminosulfur trifluoride (DAST) under controlled conditions (e.g., inert solvents like dichloromethane at low temperatures) to minimize side reactions such as elimination or over-fluorination . Methodological considerations:

  • Precursor selection : Start with 2-methylbutan-2-ol derivatives to retain the tertiary alcohol structure.
  • Temperature control : Maintain reactions at −20°C to 0°C to suppress decomposition.
  • Purification : Use fractional distillation or column chromatography to isolate the product from fluorinated byproducts.
Method Precursor Reagent Yield Purity
DAST fluorination2-methylbutan-2-olDAST60–75%≥90%
Reductive fluorinationKetone derivativesXeF₂40–55%85–90%

Q. How can researchers characterize the steric and electronic effects of 4,4,4-trifluoro-2-methylbutan-2-ol using spectroscopic techniques?

The compound’s trifluoromethyl group and tertiary alcohol structure create distinct spectroscopic signatures:

  • ¹⁹F NMR : Expect a singlet near −70 ppm for the CF₃ group due to equivalent fluorine atoms .
  • ¹H NMR : The hydroxyl proton (OH) may appear as a broad peak at ~2.5 ppm, while the methyl groups resonate as singlets at ~1.3–1.5 ppm.
  • IR spectroscopy : A strong O-H stretch at 3200–3400 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
    Methodological tip: Use deuterated solvents (e.g., CDCl₃) to suppress exchange broadening in NMR, and employ DEPT or HSQC for unambiguous carbon assignments.

Advanced Research Questions

Q. How do steric hindrance and electronic effects of the trifluoromethyl group influence nucleophilic substitution reactions at the tertiary alcohol center?

The trifluoromethyl group introduces strong electron-withdrawing effects and steric bulk, which can:

  • Reduce nucleophilic attack : Steric hindrance from the CF₃ group limits access to the hydroxyl oxygen, favoring elimination over substitution.
  • Modulate acidity : The electron-withdrawing CF₃ group increases the acidity of the hydroxyl proton (pKa ~12–14), enabling deprotonation under mild basic conditions .
    Experimental design:
  • Compare reactivity with non-fluorinated analogs (e.g., 2-methylbutan-2-ol) under identical conditions.
  • Use kinetic studies (e.g., monitoring by GC-MS) to quantify reaction pathways (SN1 vs. SN2 vs. E1).

Q. What strategies resolve contradictions in reported biological activities of 4,4,4-trifluoro-2-methylbutan-2-ol derivatives?

Discrepancies in bioactivity data often arise from:

  • Impurity profiles : Trace fluorinated byproducts (e.g., elimination products) may exhibit unintended biological effects .
  • Solvent interactions : Fluorinated alcohols can form hydrogen-bonded aggregates in aqueous media, altering bioavailability .
    Resolution approach:
  • High-purity synthesis : Validate compound purity via HPLC (>99%) and mass spectrometry.
  • Solvent screening : Test activity in polar aprotic (e.g., DMSO) vs. aqueous buffers to assess aggregation effects.

Q. How can computational modeling predict the collision cross-section (CCS) of 4,4,4-trifluoro-2-methylbutan-2-ol for ion mobility spectrometry (IMS) applications?

The CCS is influenced by the compound’s 3D conformation and fluorine’s electronegativity. Methodology:

  • Molecular dynamics (MD) simulations : Use software like MOE or Gaussian to model low-energy conformers.
  • Charge distribution analysis : Fluorine atoms increase electron density near the CF₃ group, affecting ion mobility .
  • Validation : Compare simulated CCS values with experimental IMS data (e.g., drift tube measurements).

Data Contradiction Analysis

Q. Why do fluorination yields vary significantly across studies, and how can researchers optimize reproducibility?

Variability arises from:

  • Reagent purity : DAST degrades upon exposure to moisture, requiring rigorous drying of solvents and reagents .
  • Side reactions : Competing elimination pathways (e.g., forming alkenes) reduce yields.
    Optimization steps:
  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions.
  • Real-time monitoring : Employ in situ FTIR or NMR to detect intermediates and adjust conditions dynamically.

Research Applications

Q. What role does 4,4,4-trifluoro-2-methylbutan-2-ol play in designing fluorinated polymers or surfactants?

The CF₃ group enhances thermal stability and hydrophobicity, making the compound useful for:

  • Polymer additives : Improve flame retardancy and chemical resistance.
  • Surfactants : Fluorinated chains lower surface tension more effectively than hydrocarbon analogs .
    Synthetic pathway: Incorporate via esterification or etherification reactions with polymer backbones.

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